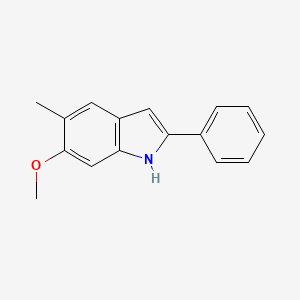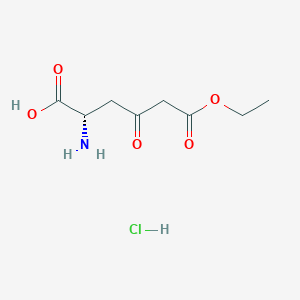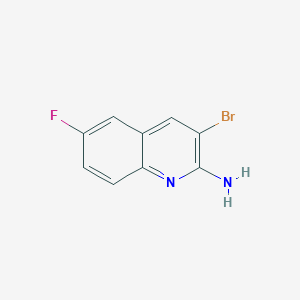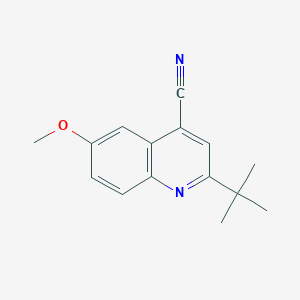
Tert-butyl 3-(cyclopentylamino)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(cyclopentylamino)azetidine-1-carboxylate: is a chemical compound with the molecular formula C14H26N2O2 and a molecular weight of 240.34 g/mol . This compound is known for its high purity and versatility, making it a valuable building block in advanced research and synthesis projects .
Preparation Methods
The synthesis of tert-butyl 3-(cyclopentylamino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with cyclopentylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Tert-butyl 3-(cyclopentylamino)azetidine-1-carboxylate: undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 3-(cyclopentylamino)azetidine-1-carboxylate: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyclopentylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Tert-butyl 3-(cyclopentylamino)azetidine-1-carboxylate: can be compared with other similar compounds, such as:
Tert-butyl 3-(methylamino)azetidine-1-carboxylate: This compound has a similar structure but with a methyl group instead of a cyclopentyl group.
Tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate: This compound has a cyclopropyl group instead of a cyclopentyl group, leading to different chemical properties and uses.
1-Boc-3-aminoazetidine: This compound has an amino group instead of a cyclopentylamino group, resulting in different reactivity and applications.
The uniqueness of This compound lies in its specific structure, which imparts distinct chemical properties and makes it suitable for a wide range of applications.
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 3-(cyclopentylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)14-10-6-4-5-7-10/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
IQEURQAFZJIDRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B11869268.png)

![8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B11869285.png)

![3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11869293.png)




![7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11869332.png)




